![molecular formula C14H10N4 B2972172 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 478043-24-2](/img/structure/B2972172.png)
4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline
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Overview
Description
“4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is a compound that contains both imidazole and pyrroloquinoxaline moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrroloquinoxalines are a class of compounds that have shown a broad range of biological activities .
Synthesis Analysis
The synthesis of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” involves coupling compounds of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov Heterocycle Rearrangement . Imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is C14H10N4 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Physical And Chemical Properties Analysis
Imidazole, a component of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Medicinal Chemistry Applications
Imidazole derivatives are widely recognized for their medicinal properties. They are used in anticancer, anti-inflammatory medications, and as antiviral agents. The specific compound “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” could potentially be explored for similar applications due to its imidazole moiety .
Antitubercular Activity
Imidazole compounds have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Given the structural similarity, “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” might also hold potential in this field .
Anticancer Profile
Imidazole derivatives have been designed and synthesized with a focus on anticancer profiles. They have been linked to various moieties to target specific cancer pathways. The compound could be modified and tested for similar anticancer activities .
Synthesis Potential
The imidazole ring is a versatile moiety for synthesis. It can be incorporated into various compounds, enhancing their therapeutic potential. The subject compound could serve as a key intermediate in synthesizing new therapeutic agents .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to target enzymes like the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division .
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes, such as egfr . This inhibition can lead to a decrease in cell proliferation, thereby potentially exhibiting anticancer properties .
Biochemical Pathways
This pathway is involved in cell cycle regulation, and its disruption can lead to inhibited cell growth and proliferation .
Result of Action
Similar compounds have demonstrated significant anticancer activity, showing potent cytotoxicity . This suggests that 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline may also have potential anticancer effects.
properties
IUPAC Name |
4-imidazol-1-ylpyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-5-12-11(4-1)16-14(17-9-7-15-10-17)13-6-3-8-18(12)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVSQVLDSLQVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline |
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